1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Core: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Substitution Reactions: Introduction of the 4-methylphenyl and 3-nitrophenyl groups can be done through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Amidation: The amino group can be introduced via an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional carbonyl functionalities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-(3-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. For instance:
Pharmacology: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Materials Science: It may contribute to the physical properties of materials, such as conductivity or mechanical strength.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE: Lacks the nitro group, which may affect its reactivity and applications.
1-(4-METHYLPHENYL)-3-[(4-METHYLPHENYL)AMINO]-5-(4-NITROPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with the nitro group in a different position, potentially altering its chemical properties.
Properties
Molecular Formula |
C24H21N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-(4-methylanilino)-1-(4-methylphenyl)-2-(3-nitrophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H21N3O3/c1-16-6-10-19(11-7-16)25-22-15-23(18-4-3-5-21(14-18)27(29)30)26(24(22)28)20-12-8-17(2)9-13-20/h3-15,23,25H,1-2H3 |
InChI Key |
MUTHYBKIMBAQIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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